

A Cross-Species Examination of Emerin: Sequence, Function, and Interaction

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Compound of Interest

Compound Name: *Emerin*

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This guide provides a comparative analysis of the **Emerin** protein across various species, focusing on its amino acid sequence, conserved functional domains, and interactions with key binding partners. The information presented is intended to support research and development efforts related to diseases linked to **Emerin** dysfunction, such as Emery-Dreifuss muscular dystrophy (EDMD).

Sequence Comparison

Emerin is a highly conserved inner nuclear membrane protein. The primary structure consists of an N-terminal LEM (LAP2, **Emerin**, MAN1) domain, a large intrinsically disordered region, and a C-terminal transmembrane domain. The LEM domain is crucial for its interaction with Barrier-to-Autointegration Factor (BAF), a chromatin-binding protein.

To illustrate the degree of conservation, a sequence alignment of **Emerin** orthologs from various vertebrate species was performed using Clustal Omega. The resulting percentage identity matrix highlights the evolutionary conservation of the protein, particularly within the functional domains.

Species	Human (Homo sapiens)	Mouse (Mus musculus)	Rat (Rattus norvegicus)	Chicken (Gallus gallus)	Zebrafish (Danio rerio)
Human (Homo sapiens)	100%	88.2%	87.8%	65.1%	52.3%
Mouse (Mus musculus)	88.2%	100%	95.1%	64.7%	51.9%
Rat (Rattus norvegicus)	87.8%	95.1%	100%	64.3%	51.5%
Chicken (Gallus gallus)	65.1%	64.7%	64.3%	100%	55.8%
Zebrafish (Danio rerio)	52.3%	51.9%	51.5%	55.8%	100%

Table 1: **Emerin** Protein Sequence Identity Matrix. The table shows the percentage of identical amino acid residues between **Emerin** orthologs from different vertebrate species. Higher percentages indicate a greater degree of evolutionary conservation.

Functional Domain Comparison

The key functional domains of **Emerin** are well-conserved across species, underscoring their critical roles in cellular function.

Domain	Amino Acid Position (Human)	Key Interacting Partners	Functional Significance	Conservation across Vertebrates
LEM Domain	~1-40	BAF	Essential for tethering chromatin to the nuclear envelope, nuclear assembly, and regulation of gene expression. [1]	Highly Conserved
Lamin-Binding Domain	Intrinsically Disordered Region	Lamin A/C	Crucial for the proper localization of Emerin to the inner nuclear membrane and maintaining nuclear architecture. [2] [3]	Moderately Conserved
Transmembrane Domain	~222-242	-	Anchors Emerin within the inner nuclear membrane. [3]	Highly Conserved

Table 2: Comparison of **Emerin** Functional Domains. This table outlines the major functional domains of the human **Emerin** protein, their key interacting partners, their significance in cellular processes, and their evolutionary conservation.

Comparative Binding Affinities

The interaction of **Emerin** with its binding partners is essential for its function. The binding affinities, often expressed as the dissociation constant (Kd), provide a quantitative measure of

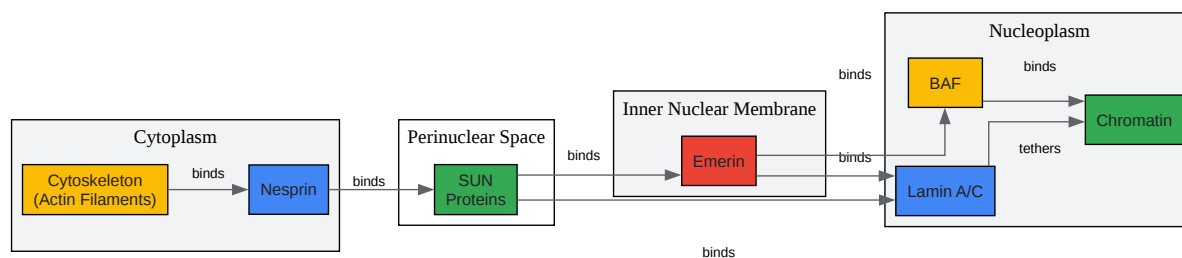
the strength of these interactions. While comprehensive data across multiple species is limited, in vitro studies with human proteins have provided valuable insights.

Interacting Protein	Human Emerin Binding Affinity (Kd)	Experimental Method	Reference
Lamin A	40 nM	In vitro binding assay	[4]
BAF	~0.7 μ M	Isothermal Titration Calorimetry	[5]
Nesprin-1 α	4 nM	In vitro binding assay	[4]
GCL	50 nM	In vitro binding assay	[4]
Btf	100 nM	In vitro binding assay	[4]
Lmo7	500 nM	In vitro binding assay	[4]
F-actin	500 nM	In vitro binding assay	[4]
HDAC3	7.3 μ M	In vitro binding assay	[4]

Table 3: In Vitro Binding Affinities of Human **Emerin**. This table summarizes the experimentally determined binding affinities of human **Emerin** with several of its key interaction partners. Lower Kd values indicate a stronger binding affinity.

Signaling Pathways and Interactions

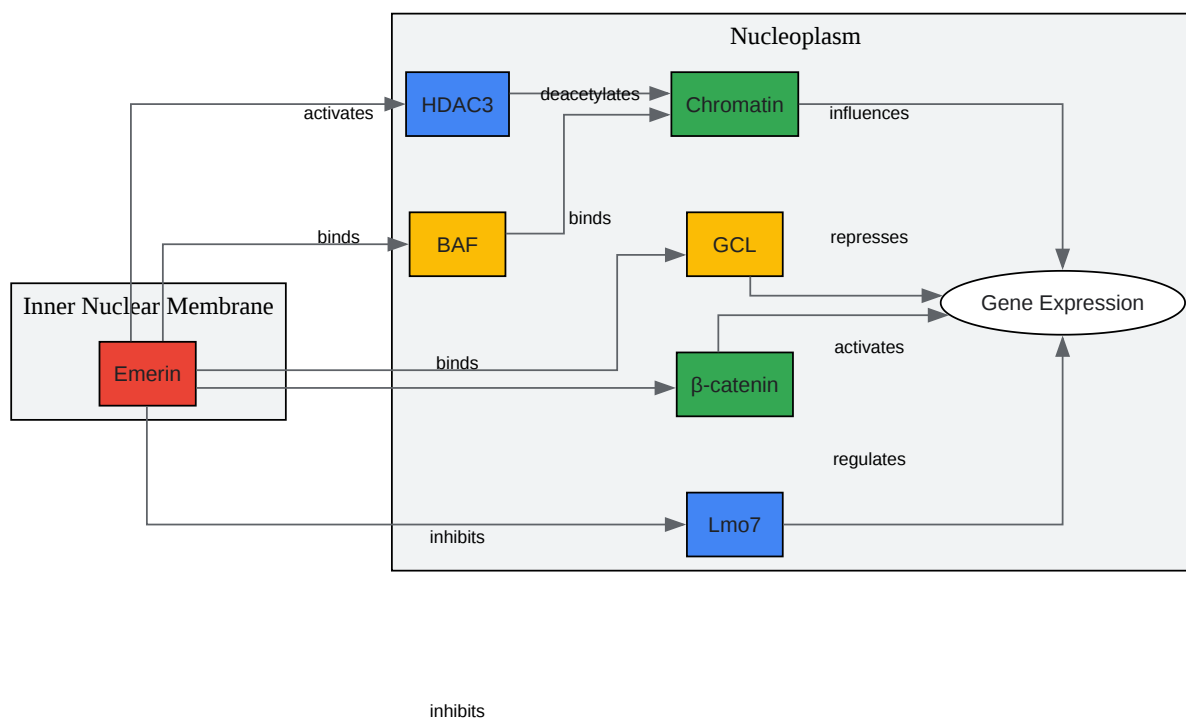
Emerin is a key component of several signaling pathways, most notably the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which connects the nuclear lamina to the cytoskeleton. This connection is crucial for mechanotransduction, the process by which cells sense and respond to mechanical stimuli.



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Figure 1: **Emerin**'s role in the LINC complex. This diagram illustrates how **Emerin**, as part of the LINC complex, connects the cytoskeleton to the nuclear lamina and chromatin.

Emerin also plays a crucial role in regulating gene expression by interacting with various transcription factors and chromatin-modifying enzymes.



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Figure 2: **Emerin**'s involvement in gene regulation. This diagram shows how **Emerin** interacts with various nuclear proteins to modulate chromatin structure and gene expression.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study **Emerin**'s sequence, function, and interactions.

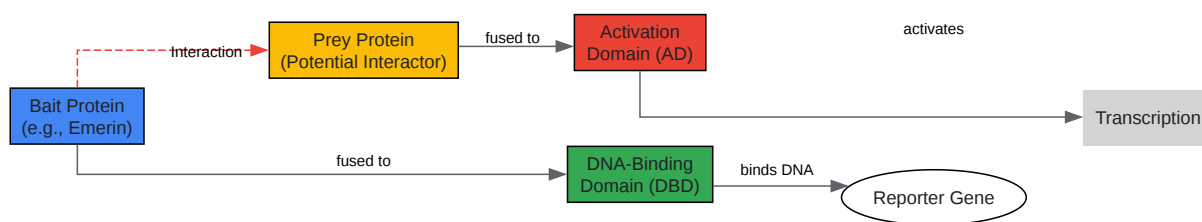
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Yeast Two-Hybrid system is a molecular biology technique used to discover protein-protein interactions by testing for physical interactions between two proteins.

Principle: The assay is based on the modular nature of transcription factors, which consist of a DNA-binding domain (DBD) and an activation domain (AD). The "bait" protein is fused to the DBD, and the "prey" protein is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

General Protocol:

- **Vector Construction:** Clone the cDNA of the bait protein into a vector containing the DBD sequence and the prey protein(s) into a vector with the AD sequence.
- **Yeast Transformation:** Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
- **Selection and Screening:** Plate the transformed yeast on selective media lacking specific nutrients. Only yeast cells in which the bait and prey proteins interact will grow.
- **Interaction Confirmation:** Positive interactions are typically confirmed by re-streaking on more stringent selective media and by performing control experiments to rule out auto-activation.



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Figure 3: Yeast Two-Hybrid experimental workflow. This diagram illustrates the principle of the Yeast Two-Hybrid assay for detecting protein-protein interactions.

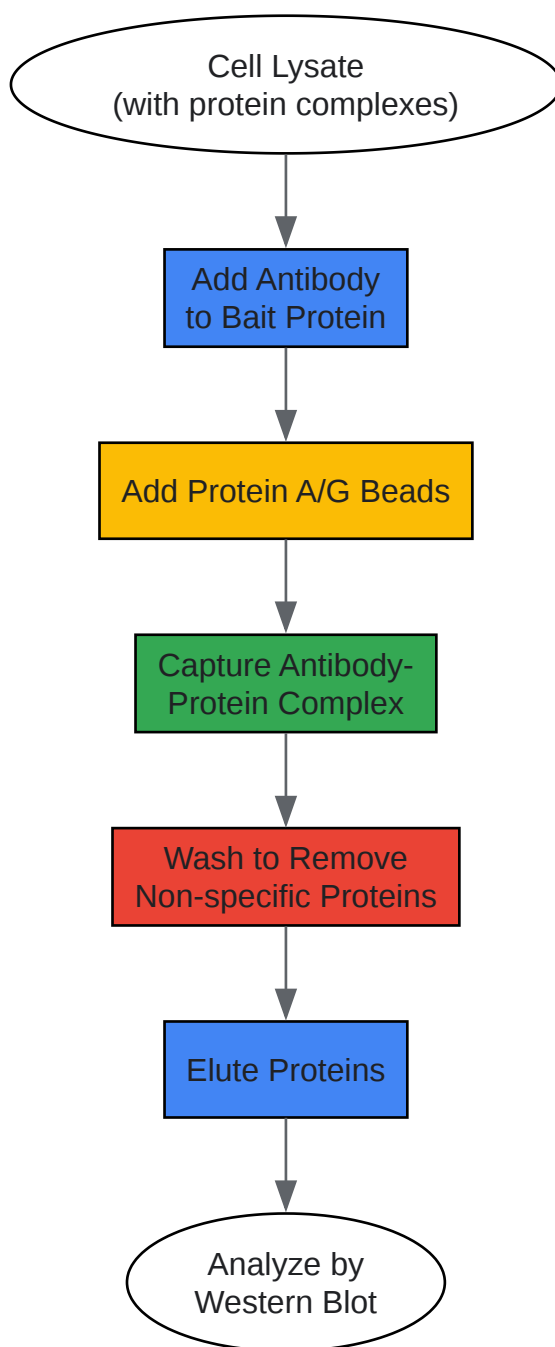
Co-Immunoprecipitation (Co-IP) for In Vivo Interactions

Co-immunoprecipitation is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to pull down a specific protein and its binding partners from a cell lysate.

Principle: An antibody specific to a target protein ("bait") is used to capture the protein from a cell extract. If the target protein is part of a complex, its interacting partners ("prey") will also be captured. The entire complex is then isolated, and the presence of the prey proteins is detected, typically by Western blotting.

General Protocol for Nuclear Proteins:

- **Cell Lysis:** Lyse cells with a buffer that maintains protein-protein interactions while solubilizing nuclear proteins. This may require specific detergents and sonication.
- **Pre-clearing:** Incubate the lysate with beads alone to reduce non-specific binding.
- **Immunoprecipitation:** Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate to allow antibody-antigen binding.
- **Complex Capture:** Add Protein A/G-conjugated beads to capture the antibody-protein complexes.
- **Washing:** Wash the beads several times to remove non-specifically bound proteins.
- **Elution:** Elute the protein complexes from the beads.
- **Analysis:** Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting proteins.



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Figure 4: Co-Immunoprecipitation workflow. This diagram outlines the key steps involved in a Co-Immunoprecipitation experiment to identify in vivo protein interactions.

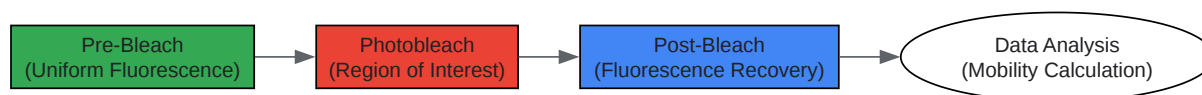
Fluorescence Recovery After Photobleaching (FRAP) for Protein Mobility

FRAP is a microscopy technique used to measure the dynamics of molecular mobility, such as diffusion, in living cells.

Principle: A fluorescently tagged protein of interest is expressed in cells. A specific region of the cell is photobleached using a high-intensity laser, destroying the fluorescence in that area. The rate at which fluorescence recovers in the bleached region is monitored over time. This recovery is due to the movement of unbleached fluorescent molecules from the surrounding area into the bleached spot.

General Protocol for Inner Nuclear Membrane Proteins:

- Cell Transfection: Transfect cells with a vector encoding the inner nuclear membrane protein of interest (e.g., **Emerin**) fused to a fluorescent protein (e.g., GFP).
- Image Acquisition (Pre-bleach): Acquire initial images of the fluorescently labeled nuclear membrane.
- Photobleaching: Use a high-intensity laser to bleach a defined region of the nuclear membrane.
- Image Acquisition (Post-bleach): Acquire a time-lapse series of images of the bleached region to monitor fluorescence recovery.
- Data Analysis: Quantify the fluorescence intensity in the bleached region over time. The rate of recovery and the mobile fraction of the protein can be calculated from the recovery curve.



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Figure 5: FRAP experimental workflow. This diagram shows the basic steps of a Fluorescence Recovery After Photobleaching experiment to measure protein mobility.

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